2-bromo-6-methoxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxy-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and methoxy groups in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate brominated and methoxylated reagents. One common method is the reaction of 2-bromoaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted benzimidazoles, quinone derivatives, and biaryl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Bromo-6-methoxy-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in inhibiting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-benzimidazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1H-benzimidazole:
2-Chloro-6-methoxy-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological effects.
Uniqueness
2-Bromo-6-methoxy-1H-benzimidazole is unique due to the combined presence of bromine and methoxy groups, which enhances its chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
933730-07-5 |
---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-bromo-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) |
InChI Key |
YMOFUEPKIWAVFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.